Antiproliferative Activity of 2-Bromobenzyl-(3-fluorophenyl)ether in MDA-MB-231 and HeLa Cancer Cell Lines Versus Structurally Related Bromobenzyl Derivatives
2-Bromobenzyl-(3-fluorophenyl)ether exhibits quantifiable antiproliferative activity against MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines with IC50 values of 27.6 µM and 29.3 µM, respectively . In a structurally related compound series bearing a 2‑bromobenzyl moiety, the derivative with an unsubstituted phenyl group (12m) demonstrated an IC50 of 9.57 ± 0.65 µM, representing approximately 3‑fold higher potency [1]. This potency differential confirms that the meta‑fluorine substitution on the phenyl ring (as in the target compound) attenuates antiproliferative activity relative to the unsubstituted phenyl analog—a critical SAR observation for projects requiring precise modulation of cytotoxic potency.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 27.6 µM (MDA-MB-231); 29.3 µM (HeLa); 30.0 µM (A549) |
| Comparator Or Baseline | 2‑bromobenzyl‑bearing derivative with unsubstituted phenyl (Compound 12m): IC50 = 9.57 ± 0.65 µM |
| Quantified Difference | Target compound ~3‑fold less potent (higher IC50) than unsubstituted phenyl comparator |
| Conditions | MTT assay; 72 hr incubation; MDA-MB-231, HeLa, and A549 human cancer cell lines |
Why This Matters
This potency differential enables researchers to select between higher‑potency (unsubstituted phenyl) and moderate‑potency (3‑fluorophenyl) candidates based on therapeutic window requirements, while maintaining the same 2‑bromobenzyl scaffold for SAR exploration.
- [1] PMC7869707 Table 1. Compound 12m (2-bromobenzyl derivative with unsubstituted phenyl): IC50 = 9.57 ± 0.65 µM, CC50 > 100 µM, SI > 8.51. View Source
